molecular formula C12H10ClNO2 B596412 Ethyl 1-chloroisoquinoline-3-carboxylate CAS No. 1256353-08-8

Ethyl 1-chloroisoquinoline-3-carboxylate

Cat. No.: B596412
CAS No.: 1256353-08-8
M. Wt: 235.667
InChI Key: GXEXRFKWVZFFHB-UHFFFAOYSA-N
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Description

Ethyl 1-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-chloroisoquinoline-3-carboxylate can be synthesized through several methods. One common method involves the reaction of isoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-chloroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-chloroisoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-chloroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Ethyl 1-chloroisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives such as:

This compound is unique due to the presence of both the chlorine and ethyl carboxylate groups, which confer specific reactivity and applications in various fields of research and industry .

Biological Activity

Ethyl 1-chloroisoquinoline-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H10ClNO2C_{12}H_{10}ClNO_2 and a molecular weight of approximately 235.67 g/mol. The compound features an isoquinoline ring system substituted with an ethyl carboxylate group and a chlorine atom, which may enhance its reactivity and interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of both the chloro and carboxylate groups is believed to enhance binding interactions, potentially leading to various pharmacological effects. Current research is focused on elucidating the specific pathways through which this compound exerts its effects, particularly in relation to enzyme inhibition and receptor modulation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. For instance, derivatives of isoquinoline compounds have shown minimum inhibitory concentration (MIC) values ranging from 1×1051\times 10^{-5} to 1×1061\times 10^{-6} mg/mL against these pathogens .
  • Anticancer Properties : this compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in cell survival .
  • Opioid Receptor Modulation : Some isoquinoline derivatives have been studied for their ability to act as ligands for opioid receptors, indicating potential applications in pain management or addiction treatment .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones compared to standard antibiotics:

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Pseudomonas aeruginosa221×1051\times 10^{-5}
Klebsiella pneumoniae251×1061\times 10^{-6}

This highlights the compound's potential as a therapeutic agent against resistant bacterial infections.

Case Study 2: Anticancer Activity

In a separate study focusing on cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The study reported an IC50 value of approximately 15 µM in human lung carcinoma cells:

Cell LineIC50 (µM)
A549 (Lung carcinoma)15
MCF-7 (Breast carcinoma)20

These findings suggest that the compound may inhibit tumor growth through specific molecular interactions.

Properties

IUPAC Name

ethyl 1-chloroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(13)14-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEXRFKWVZFFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734009
Record name Ethyl 1-chloroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256353-08-8
Record name Ethyl 1-chloroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-chloroisoquinoline-3-carboxylate
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